Glycine, N-[(ethylthio)thioxomethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(ethylthio)thioxomethyl]- is a compound with the molecular formula C5H9NO2S2 It is a derivative of glycine, an amino acid, where the amino group is substituted with an ethylthio and thioxomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(ethylthio)thioxomethyl]- can be achieved through the reaction of glycine with O,S-diethyl carbonodithioate. This reaction involves the cleavage of C–S or C–O bonds of the carbonodithioate compound, leading to the formation of the desired product . The reaction conditions typically involve the use of a phase transfer catalyst such as triethyl benzyl ammonium chloride, and the reaction is carried out in an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Glycine, N-[(ethylthio)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(ethylthio)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding methyl derivative.
Scientific Research Applications
Glycine, N-[(ethylthio)thioxomethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Sodium N-(ethoxythioxomethyl)-β-alaninate: Similar in structure but with an ethoxy group instead of an ethylthio group.
O,S-diethyl carbonodithioate: A precursor in the synthesis of Glycine, N-[(ethylthio)thioxomethyl]-.
Uniqueness
Glycine, N-[(ethylthio)thioxomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
4596-56-9 |
---|---|
Molecular Formula |
C5H9NO2S2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
2-(ethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
InChI Key |
OEVJJBPEVKMYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.